
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with an isocyanate or a carbonyl compound under suitable conditions.
Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an appropriate isopropylating agent.
Formylation of the benzene ring: The final step is the formylation of the benzene ring, which can be carried out using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzoic acid.
Reduction: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde depends on its specific application:
As a chiral auxiliary: It induces chirality in target molecules through diastereoselective reactions.
In biological systems: It may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)acetaldehyde
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)propionaldehyde
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)butyraldehyde
Uniqueness
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is unique due to its specific structure, which combines the chiral oxazolidinone ring with a benzaldehyde moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other applications.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12-8-17-13(16)14(12)11-5-3-10(7-15)4-6-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1 |
InChIキー |
MXZVTDFURBBSJT-GFCCVEGCSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C=O |
正規SMILES |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
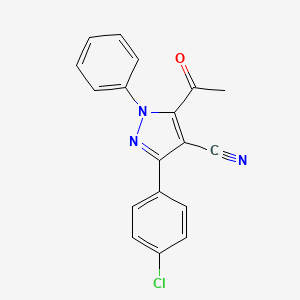
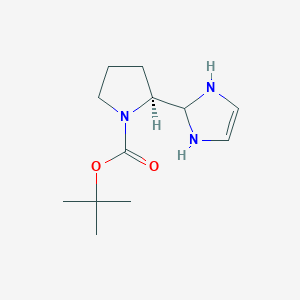

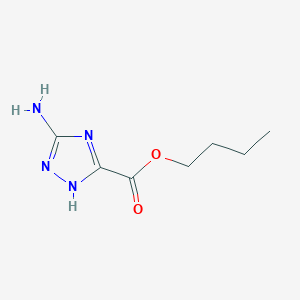
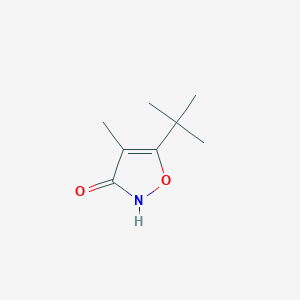
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
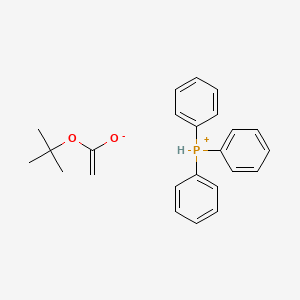
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
